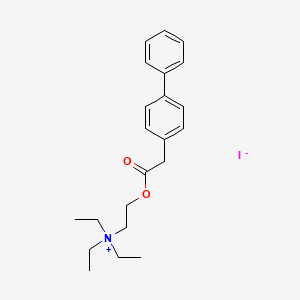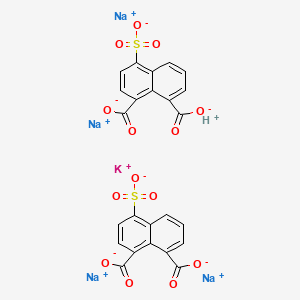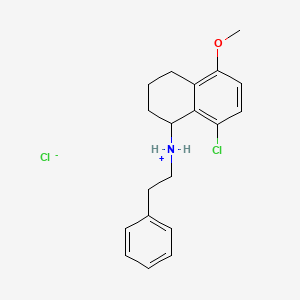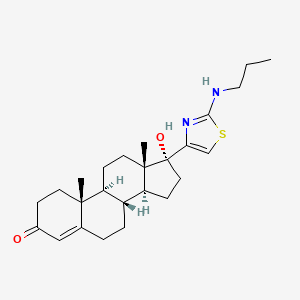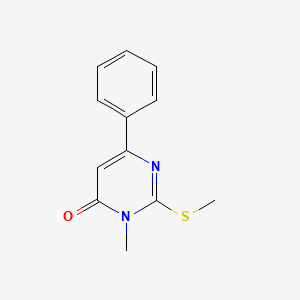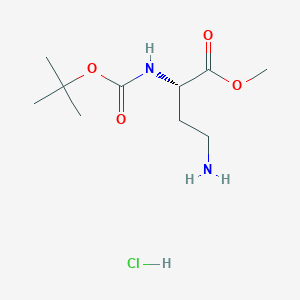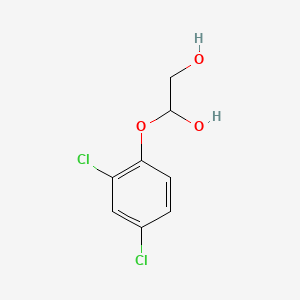![molecular formula C41H36N8O2 B13783520 4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] CAS No. 66085-69-6](/img/structure/B13783520.png)
4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] is a heterocyclic organic compound with the molecular formula C41H36N8O2 and a molecular weight of 672.78 g/mol . This compound is known for its complex structure, which includes multiple aromatic rings and azo groups, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] typically involves the reaction of aniline with nitrosyl chloride (NOCl) under alkaline conditions to form diarylamine . This intermediate then reacts with azo compounds to produce the desired bis(azobenzene) compound. The final step involves the reaction of the bis(azobenzene) compound with 3-carboxymethyl-2,4-dihydro-5-methyl-2-phenylpyrazole to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
科学研究应用
4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
作用机制
The mechanism of action of 4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] involves its interaction with molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .
相似化合物的比较
4,4’-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one] can be compared with other similar compounds, such as:
4,4’-[(Phenylmethylene)bis[(2-methoxy-4,1-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]: This compound has methoxy groups instead of methyl groups, which can affect its chemical reactivity and biological activity.
4,4’-[(Phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]: The presence of additional methyl groups can influence the compound’s steric properties and interactions with other molecules.
属性
CAS 编号 |
66085-69-6 |
|---|---|
分子式 |
C41H36N8O2 |
分子量 |
672.8 g/mol |
IUPAC 名称 |
5-methyl-4-[[2-methyl-4-[[3-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C41H36N8O2/c1-26-24-31(20-22-35(26)42-44-38-28(3)46-48(40(38)50)33-16-10-6-11-17-33)37(30-14-8-5-9-15-30)32-21-23-36(27(2)25-32)43-45-39-29(4)47-49(41(39)51)34-18-12-7-13-19-34/h5-25,37-39H,1-4H3 |
InChI 键 |
WXNBMYJCPCEWND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)C)N=NC6C(=NN(C6=O)C7=CC=CC=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)


![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
